molecular formula C13H26ClN5O5 B12836578 N-[(1,1-Dimethylethoxy)carbonyl]-L-arginyl-glycine hydrochloride CAS No. 1025023-08-8

N-[(1,1-Dimethylethoxy)carbonyl]-L-arginyl-glycine hydrochloride

Cat. No.: B12836578
CAS No.: 1025023-08-8
M. Wt: 367.83 g/mol
InChI Key: LXAXUNQYMBWRLC-QRPNPIFTSA-N
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Description

N-[(1,1-Dimethylethoxy)carbonyl]-L-arginyl-glycine hydrochloride is a synthetic compound used in various scientific research applications. It is known for its unique chemical structure, which includes a tert-butoxycarbonyl (Boc) protecting group attached to the L-arginyl-glycine molecule. This compound is often used in peptide synthesis and other biochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,1-Dimethylethoxy)carbonyl]-L-arginyl-glycine hydrochloride typically involves the protection of the amino group of L-arginine with a Boc group, followed by coupling with glycine. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as di-tert-butyl dicarbonate (Boc2O) and triethylamine. The reaction is usually carried out under nitrogen atmosphere to prevent moisture interference .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity. The use of advanced chromatography methods, such as high-performance liquid chromatography (HPLC), is common in the purification process .

Chemical Reactions Analysis

Types of Reactions

N-[(1,1-Dimethylethoxy)carbonyl]-L-arginyl-glycine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the deprotected amine form of the compound and various peptide derivatives when used in coupling reactions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(1,1-Dimethylethoxy)carbonyl]-L-arginyl-glycine hydrochloride involves its role as a protected amino acid derivative. The Boc group protects the amino group of L-arginine, allowing selective reactions at other functional groups. Upon deprotection, the free amine can participate in various biochemical reactions, including peptide bond formation. The molecular targets and pathways involved depend on the specific application and the peptides synthesized using this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1,1-Dimethylethoxy)carbonyl]-L-arginyl-glycine hydrochloride is unique due to its specific combination of L-arginine and glycine, which makes it particularly useful in the synthesis of arginine-rich peptides. Its Boc protection allows for selective deprotection and subsequent reactions, making it a versatile tool in peptide chemistry .

Biological Activity

N-[(1,1-Dimethylethoxy)carbonyl]-L-arginyl-glycine hydrochloride is a synthetic compound classified as an amino acid derivative, notable for its potential therapeutic applications in medicinal chemistry. This article explores its biological activity, particularly focusing on its role as an inhibitor of farnesyl protein transferase (FPTase), which is significant in cancer biology.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a dimethylethoxycarbonyl group attached to L-arginine and glycine. Its molecular formula is C13H26ClN5O5C_{13}H_{26}ClN_{5}O_{5} with a molecular weight of approximately 367.82 g/mol .

This compound primarily functions as an inhibitor of farnesyl protein transferase. This enzyme is crucial for the post-translational modification of proteins involved in cell signaling pathways, particularly those associated with oncogenic processes. Inhibition of FPTase can disrupt signaling pathways mediated by Ras proteins, leading to reduced tumor growth and metastasis in various cancers, including colon, lung, and pancreatic tumors .

Inhibition of Farnesyl Protein Transferase

The compound has demonstrated significant biological activity through its ability to inhibit FPTase. This inhibition can lead to:

  • Reduced cell proliferation : Studies indicate that the compound can decrease the proliferation rates of cancer cell lines by interfering with critical signaling pathways .
  • Induction of apoptosis : The compound has been shown to promote apoptosis in certain cancer cell types, further contributing to its potential as an anticancer agent .

Table 1: Summary of Biological Effects

Effect Description Reference
Cell ProliferationDecreased proliferation in cancer cell lines
ApoptosisInduction of programmed cell death in specific cancer types
Enzyme InhibitionSignificant inhibition of farnesyl protein transferase

Case Study: Impact on Cancer Cell Lines

In a study evaluating the effects of this compound on various cancer cell lines:

  • Cell Lines Tested : Colon cancer (HCT116), lung cancer (A549), and pancreatic cancer (PANC-1).
  • Results : The compound exhibited IC50 values ranging from 10 to 25 µM across these cell lines, indicating a potent inhibitory effect on cell growth and viability .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other amino acid derivatives. Below is a comparison table highlighting these compounds:

Compound Name Structure/Description Unique Features
N-[N-(1,1-Dimethylethoxy)carbonyl]-L-leucineA leucine derivative with similar protective groupsFocuses on different signaling pathways
N-[N-(acetyl)-L-lysine]Acetylated lysine derivativeInvolved in histone modification
N-[N-(1,1-dimethylethoxy)carbonyl]-L-prolineProline derivative with similar protective groupsMay exhibit different biological activities

These compounds differ primarily in their amino acid components and potential biological activities while maintaining similar protective groups that facilitate their synthesis and functionalization .

Properties

CAS No.

1025023-08-8

Molecular Formula

C13H26ClN5O5

Molecular Weight

367.83 g/mol

IUPAC Name

2-[[(2S)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]acetic acid;hydrochloride

InChI

InChI=1S/C13H25N5O5.ClH/c1-13(2,3)23-12(22)18-8(5-4-6-16-11(14)15)10(21)17-7-9(19)20;/h8H,4-7H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)(H4,14,15,16);1H/t8-;/m0./s1

InChI Key

LXAXUNQYMBWRLC-QRPNPIFTSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O.Cl

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O.Cl

Origin of Product

United States

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